molecular formula C18H23N3O4S2 B2571533 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide CAS No. 1251608-38-4

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide

Cat. No. B2571533
CAS RN: 1251608-38-4
M. Wt: 409.52
InChI Key: JJCQQEREETZHFT-UHFFFAOYSA-N
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Description

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Compounds bearing similar structural features, like 5-oxopyrrolidine derivatives, have shown significant anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains (Kairytė et al., 2022).
  • Novel acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and demonstrated potent cytotoxicity on PANC-1 and HepG2 cell lines, indicating potential anticancer applications (Vinayak et al., 2014).

Antibacterial and Antifungal Applications

  • N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. Specifically, compound 8g showed the most active growth inhibition against various bacterial strains (Iqbal et al., 2017).
  • Synthesized heterocyclic compounds having sulfamido moiety exhibited notable antibacterial and antifungal activities. The synthetic route involved hydrolysis and facile condensation reactions, demonstrating the chemical versatility of related acetamide structures (Nunna et al., 2014).

properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c22-17(19-12-15-6-5-11-26-15)14-20-13-16(7-8-18(20)23)27(24,25)21-9-3-1-2-4-10-21/h5-8,11,13H,1-4,9-10,12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCQQEREETZHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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